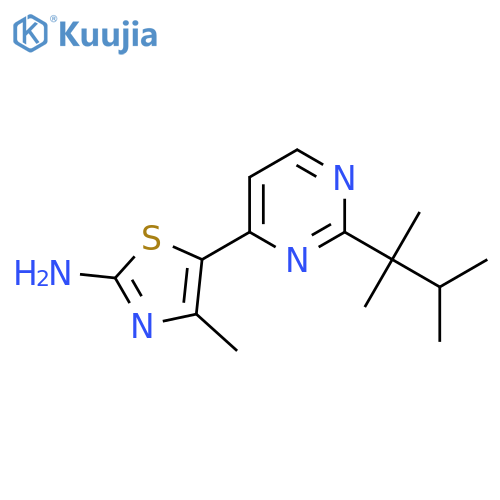Cas no 1217487-29-0 (5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine)

1217487-29-0 structure
商品名:5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
CAS番号:1217487-29-0
MF:C14H20N4S
メガワット:276.400401115417
MDL:MFCD22575111
CID:4686737
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(2-(2,3-dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
- 5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
-
- MDL: MFCD22575111
- インチ: 1S/C14H20N4S/c1-8(2)14(4,5)12-16-7-6-10(18-12)11-9(3)17-13(15)19-11/h6-8H,1-5H3,(H2,15,17)
- InChIKey: FAEKJXRPINZLET-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC(C)=C1C1=CC=NC(C(C)(C)C(C)C)=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 308
- トポロジー分子極性表面積: 92.9
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D120035-125mg |
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine |
1217487-29-0 | 125mg |
$ 240.00 | 2022-06-06 | ||
| Matrix Scientific | 143559-25g |
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine, 95% |
1217487-29-0 | 95% | 25g |
$7704.00 | 2023-09-06 | |
| TRC | D120035-250mg |
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine |
1217487-29-0 | 250mg |
$ 400.00 | 2022-06-06 | ||
| Matrix Scientific | 143559-5g |
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine, 95% |
1217487-29-0 | 95% | 5g |
$2568.00 | 2023-09-06 |
5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine 関連文献
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
1217487-29-0 (5-(2-(2,3-Dimethylbutan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine) 関連製品
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 61549-49-3(9-Decenenitrile)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
